5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile
Overview
Description
5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with an amino group, a methoxyphenyl group, and a carbonitrile group
Mechanism of Action
Target of Action
Small-molecule drugs like this compound typically work by affecting molecular pathways through targeting important proteins .
Mode of Action
Small molecules can affect the function of various proteins, including protein-protein interactions, by forming complexes with their targets .
Biochemical Pathways
Small molecules generally have the ability to influence a variety of biochemical pathways .
Result of Action
The effects of small molecules are typically observed at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile can be achieved through a multi-step process. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine can yield the desired compound . The reaction typically requires a catalyst and can be performed in aqueous media to enhance the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the use of recyclable catalysts and green solvents can make the industrial production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted imidazole compounds .
Scientific Research Applications
5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino-substituted imidazoles and pyrazoles, such as 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile .
Uniqueness
What sets 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
IUPAC Name |
5-amino-1-(4-methoxyphenyl)imidazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-16-9-4-2-8(3-5-9)15-7-14-10(6-12)11(15)13/h2-5,7H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQWYPZAYYCJMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC(=C2N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363117 | |
Record name | 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155579-43-4 | |
Record name | 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.